molecular formula C13H12N2O4S B3344468 n-(4-Methyl-2-nitrophenyl)benzenesulfonamide CAS No. 735-57-9

n-(4-Methyl-2-nitrophenyl)benzenesulfonamide

Cat. No.: B3344468
CAS No.: 735-57-9
M. Wt: 292.31 g/mol
InChI Key: MJUHDEYUFJKWTI-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-nitrophenyl)benzenesulfonamide (CAS 735-57-9) is an organic compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . This solid compound has a predicted boiling point of 465.6±55.0 °C and a predicted density of 1.414±0.06 g/cm³ . Its melting point is reported to be 99-100 °C . Sulfonamide derivatives are a significant class of compounds in scientific research. A structurally similar compound, 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, has been investigated for its antimicrobial properties, showing activity against bacteria such as E. coli and B. licheniformis . The broader family of N-(2-nitrophenyl)benzenesulfonamides has also been studied for their enhanced peroxidase-like activity, which can be applied as a response to the presence of heavy metals like cadmium . Furthermore, benzenesulfonamide functional groups are present in various pharmacologically active molecules, underscoring the importance of this structural motif in medicinal chemistry research, particularly in the development of enzyme inhibitors . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-7-8-12(13(9-10)15(16)17)14-20(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUHDEYUFJKWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994262
Record name N-(4-Methyl-2-nitrophenyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735-57-9
Record name MLS002639252
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methyl-2-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of chemical compounds with high accuracy. For sulfonamide derivatives, calculations are often performed using the B3LYP functional with a 6-31G(d,p) basis set to obtain the optimized structure in the gas phase. nih.govresearchgate.net These calculations provide the most stable conformation by minimizing the energy of the system.

The predicted geometric parameters, such as bond lengths and angles, from DFT calculations often show good agreement with experimental data obtained from X-ray crystallography for similar molecules. nih.govmkjc.in For instance, in related sulfonamides, the bond angles around the sulfur atom, such as O-S-O, are typically around 120°, and the S-N bond length is shorter than a typical single bond, suggesting some degree of double-bond character due to the influence of the electronegative oxygen atoms. mkjc.innih.gov In the analogous compound 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene (B151609) rings are observed to be nearly perpendicular to each other, with a dihedral angle of 86.1(1)°. researchgate.net The central C—N—S—C torsion angle is reported as 65.85(13)°, indicating a specific spatial arrangement of the core structure. researchgate.net DFT calculations can reproduce these structural parameters, confirming the non-planar conformation of such molecules. nih.gov

Parameter Bond/Angle Typical Calculated Value Reference Compound
Bond Length S-N ~1.624 Å ((4-nitrophenyl)sulfonyl)tryptophan nih.gov
Bond Length S=O ~1.424 Å A benzenesulfonamide (B165840) derivative mkjc.in
Bond Angle O-S-O ~119.6° A benzenesulfonamide derivative mkjc.in
Torsion Angle C-N-S-C ~60.0° - 72.0° 4-methyl-N-(2-methylphenyl)benzenesulfonamide researchgate.net

Theoretical calculations are crucial for the assignment and validation of experimental spectroscopic data. By simulating spectra, researchers can correlate specific vibrational modes and chemical shifts to the molecule's structure.

Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.net This process enables the unambiguous assignment of complex vibrational bands, such as S=O symmetric and asymmetric stretches, N-H bending, and C-S vibrations, which are characteristic of the sulfonamide functional group. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The computed shifts are referenced against a standard, such as Tetramethylsilane (TMS), and can be compared with experimental data. nih.gov For example, in a related sulfonamide, computed ¹H NMR chemical shifts for aromatic protons were found to be in good agreement with the experimental signals observed between 6.91 and 8.09 ppm. nih.gov Similarly, calculated ¹³C signals for aromatic carbons can validate the assignments made in experimental spectra. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For sulfonamide derivatives like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have shown that the HOMO is typically localized on the benzenesulfonamide moiety, while the LUMO is concentrated on the nitrophenyl ring, indicating that an intramolecular charge transfer is possible upon excitation. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A high electrophilicity index, for example, indicates a strong capacity to accept electrons.

Table 2: FMO Energies and Global Reactivity Descriptors for a Related Sulfonamide Note: Data for 4-methyl-N-(2-methylphenyl) benzene sulfonamide is used as a representative example. researchgate.net

Parameter Symbol Calculated Value (eV)
HOMO Energy E(HOMO) -6.125
LUMO Energy E(LUMO) -1.157
Energy Gap ΔE 4.968
Electronegativity χ 3.641

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

The flexible moieties in N-(4-Methyl-2-nitrophenyl)benzenesulfonamide, particularly the rotatable bonds in the sulfonamide bridge (C-S, S-N, and N-C), allow the molecule to adopt various conformations. Conformational analysis is performed by systematically rotating these bonds and calculating the potential energy for each conformation. This process, known as a potential energy surface (PES) scan, helps identify the lowest-energy (most stable) conformers and the energy barriers between them. nih.gov

For sulfonamides, a key aspect is the torsion angle around the S-N bond, which dictates the relative orientation of the two aromatic rings. researchgate.netresearchgate.net The energy landscape reveals the energetically favorable conformations, which are crucial for understanding how the molecule might fit into a receptor's binding site. nih.gov Studies on similar structures have shown that the molecule is inherently non-planar, with significant torsion angles in its most stable state. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is used to understand the theoretical binding mechanisms and structural interactions that stabilize the ligand-receptor complex. nih.gov

In docking simulations, this compound would be treated as a flexible ligand, and its various conformations would be tested for their ability to fit into the active site of a target protein. The simulation calculates a docking score, which estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov

The analysis focuses on the specific non-covalent interactions formed, such as:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O), which can form critical interactions with polar amino acid residues in a binding pocket. researchgate.net

Hydrophobic Interactions: The two aromatic rings (the 4-methylphenyl and 2-nitrophenyl groups) can engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The electron-withdrawing nitro group (-NO₂) and the sulfonyl group (-SO₂-) create partial negative charges, which can interact with positively charged residues like lysine (B10760008) or arginine.

These simulations provide a structural hypothesis for the molecule's interaction with a biological target, detailing the key residues and forces involved in forming a stable complex. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior in Solvated Environments

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational flexibility and dynamic behavior of molecules like this compound in a solvated state, mimicking physiological conditions. While specific MD studies on this exact compound are not extensively documented in public literature, the methodology is widely applied to similar sulfonamide derivatives to understand their behavior over time.

An MD simulation would model the molecule and its surrounding solvent (e.g., water) as a system of interacting particles. By solving Newton's equations of motion for this system, a trajectory of atomic positions and velocities over time is generated. Analysis of this trajectory can reveal crucial insights into the molecule's dynamics. For this compound, key areas of investigation would include:

Solvent Effects: The simulation explicitly models the interactions between the sulfonamide and solvent molecules. This allows for the study of how solvation influences conformational preferences. The polar nitro (–NO2) and sulfonyl (–SO2) groups are expected to form hydrogen bonds with water molecules, which can stabilize certain conformations over others.

Dynamic Behavior: Analysis of root-mean-square deviation (RMSD) of the molecule's backbone over the simulation time can indicate the stability of its conformation. Fluctuations in specific parts of the molecule can highlight regions of high flexibility. Such studies on related sulfonamides have been used to assess the stability of ligand-protein complexes, suggesting that the compound remains stably bound within a receptor's active site. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are fundamental in medicinal chemistry and materials science for predicting the behavior of novel compounds and guiding rational drug design. nih.gov

The development of a QSAR/QSPR model for a series of compounds including this compound involves a multi-step process. First, the three-dimensional structures of the molecules are generated and optimized using computational chemistry methods. nih.gov Subsequently, a wide range of molecular descriptors, which are numerical representations of the molecule's chemical information, are calculated. nih.gov These descriptors can be categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and atomic connectivity. Examples include the Wiener index, Randić index, and Balaban J index. mdpi.com

Conformational (3D) Descriptors: These depend on the 3D coordinates of the atoms and include information about the molecule's volume and surface area.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the molecular electrostatic potential (MEP) surface. The MEP is particularly useful for identifying regions of a molecule that are rich or poor in electrons, which is critical for understanding intermolecular interactions. nih.gov

Once the descriptors are calculated for a set of related sulfonamides with known activities or properties, statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical equation that links a selection of descriptors to the observed outcome. nih.govmdpi.com For instance, studies on anticancer sulfonamide derivatives have used QSAR models to predict their lipophilicity and cytotoxic activity against various cancer cell lines. nih.govnih.gov

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies
Descriptor ClassDescriptor NameDescription
TopologicalWiener Index (W)Sum of distances between all pairs of atoms in the molecular graph.
TopologicalRandić Index (¹χ)Based on the connectivity of atoms, reflecting molecular branching.
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
StericMolecular VolumeThe volume occupied by the molecule in three-dimensional space.
PhysicochemicallogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that allows for the high-speed computation of large molecular systems, such as a drug molecule interacting with a protein. The system is divided into smaller units or "fragments" (e.g., individual amino acid residues and the ligand). Quantum chemical calculations are then performed on these individual fragments and pairs of fragments (dimers) to approximate the properties of the entire system.

A significant advantage of the FMO method is its ability to calculate the Inter-Fragment Interaction Energies (IFIEs), which provides a detailed and quantitative picture of the interactions between the ligand and its biological target. This is particularly valuable in drug design for understanding the key contributors to binding affinity.

Furthermore, the FMO method can be combined with Pair Interaction Energy Decomposition Analysis (PIEDA). PIEDA dissects the interaction energy between two fragments into chemically intuitive components:

Electrostatic (ES): Energy from static charge interactions.

Exchange-Repulsion (EX): A quantum mechanical effect arising from the Pauli exclusion principle.

Charge-Transfer (CT): Energy stabilization from the transfer of electrons between fragments.

Dispersion (DI): Energy from instantaneous fluctuations in electron density (van der Waals forces).

By applying the FMO-PIEDA method, one could theoretically analyze the binding of this compound to a target protein. This would reveal which amino acid residues have the strongest interactions with the molecule and clarify whether these interactions are primarily driven by electrostatic forces (e.g., hydrogen bonds with the sulfonyl or nitro groups) or by dispersion forces (e.g., π-π stacking between the aromatic rings). This detailed energy analysis provides a more precise understanding than classical molecular mechanics methods and can guide the optimization of lead compounds. nih.gov

Crystal Lattice Energy and Intermolecular Forces Modeling

The supramolecular architecture of sulfonamides in the solid state is primarily driven by non-covalent interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net While the specific crystal structure of this compound is not detailed in the available literature, analysis of its close isomers provides significant insight into the expected interactions.

For the isomer N-(4-methylphenyl)-2-nitrobenzenesulfonamide, X-ray crystallography reveals that the molecule is twisted, with a dihedral angle of 72.64° between the planes of the two aromatic rings. nih.gov In its crystal structure, the dominant supramolecular feature is the formation of inversion dimers through pairs of intermolecular N–H⋯O hydrogen bonds, where the hydrogen from the sulfonamide nitrogen interacts with one of the sulfonyl oxygens of a neighboring molecule. nih.gov A similar packing motif stabilized by N-H···O interactions is observed in the isomer 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. wikipedia.org

Computational tools like Hirshfeld surface analysis are frequently used to visualize and quantify intermolecular contacts in a crystal. This analysis maps short and long contacts onto a 3D surface around the molecule, highlighting the most significant interactions contributing to the crystal packing. For related sulfonamides, Hirshfeld analysis often shows that O···H/H···O contacts (indicative of hydrogen bonds) and H···H contacts are the most prevalent. researchgate.net Given the structure of this compound, strong N–H⋯O hydrogen bonds involving the sulfonyl group are expected to be a primary driving force in its crystal packing. researchgate.netnih.gov Additionally, C–H⋯O interactions and offset π-π stacking between the aromatic rings are likely to play a role in stabilizing the three-dimensional structure. mdpi.com

Table 2: Hydrogen-Bond Geometry for the Isomer N-(4-methylphenyl)-2-nitrobenzenesulfonamide nih.gov
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1N⋯O1(sulfonyl)0.842.273.099169

The thermodynamic stability of a crystal is quantified by its lattice energy, which is the energy released when one mole of the solid is formed from its constituent molecules in the gaseous phase. A more negative lattice energy corresponds to a more stable crystal. Direct experimental measurement of lattice energy is difficult, but it can be calculated computationally by summing the energies of all intermolecular interactions within the crystal.

Computational crystal structure prediction (CSP) methods aim to identify the most stable possible packing arrangements (polymorphs) for a given molecule. This process typically involves:

Generating a large number of hypothetical crystal structures with different packing arrangements and space groups.

Calculating the lattice energy for each of these structures using force fields or more accurate quantum mechanical methods.

Ranking the predicted structures based on their calculated lattice energies to identify the most thermodynamically stable forms.

The interaction energies are calculated as a sum of electrostatic, polarization, dispersion, and repulsion components. For molecules like this compound, accurate modeling of the electrostatic potential is crucial due to the polar sulfonyl and nitro groups. The dispersion forces, particularly π-π stacking between the aromatic rings, also make a significant contribution to the total lattice energy. mdpi.com By comparing the calculated lattice energies of different potential polymorphs, researchers can predict the most likely crystal packing to be observed experimentally and understand the interplay of intermolecular forces that leads to its thermodynamic stability.

Structure Function Relationships and Mechanistic Insights Excluding Prohibited Content

Influence of Molecular Architecture and Substituent Patterns on Synthetic Accessibility and Yields

Research into the synthesis of related nitrobenzenesulfonamide isomers demonstrates the powerful effect of substituent position. In a study preparing N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the starting materials were p-anisidine and the three isomers of nitrobenzenesulfonyl chloride. The yields varied dramatically depending on the position of the nitro group on the sulfonyl chloride ring.

IsomerReactantsYield (%)
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide2-nitrobenzenesulfonyl chloride + p-anisidine17.83% mdpi.com
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide3-nitrobenzenesulfonyl chloride + p-anisidine79.65% mdpi.com
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide4-nitrobenzenesulfonyl chloride + p-anisidineNot specified

Furthermore, modern synthetic methodologies, such as microwave-assisted synthesis, have been developed to improve the efficiency and yields of N-(2-nitrophenyl)benzenesulfonamides. researchgate.net These methods can often overcome the kinetic barriers present in conventional heating approaches, leading to excellent yields in shorter reaction times. researchgate.net

Correlation between Substituent Electronic and Steric Effects and Chemical Reactivity of Functional Groups

The chemical reactivity of n-(4-Methyl-2-nitrophenyl)benzenesulfonamide is dictated by the electronic and steric properties of its constituent functional groups: the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the sulfonamide linkage.

Electronic Effects:

Nitro Group: The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group due to both resonance and inductive effects. This significantly reduces the electron density of the phenyl ring to which it is attached, making the ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The polar character of the nitro group also results in a high dipole moment for the molecule. libretexts.org

Methyl Group: The methyl group (-CH₃) on the other phenyl ring is a weak electron-donating group, which slightly activates that ring towards electrophilic substitution.

Sulfonamide Group: The sulfonamide group (-SO₂NH-) itself is electron-withdrawing, which further deactivates the 2-nitrophenyl ring system.

Steric Effects: The placement of the nitro group at the ortho position to the sulfonamide bridge introduces significant steric hindrance. This crowding can influence the molecule's conformation, particularly the rotational freedom around the C-N and N-S bonds. This steric effect can shield the sulfonamide N-H proton and the sulfonyl group, potentially reducing their accessibility for certain reactions or intermolecular interactions. Studies on related molecules show that steric hindrance can dramatically lower reaction rates, for instance, in nucleophilic substitution reactions involving N-methylaniline compared to aniline. rsc.org

The combination of these effects governs the reactivity of the molecule. For example, the acidic N-H proton of the sulfonamide can participate in deprotonation reactions, while the nitro group can undergo reduction to an amino group using reagents like tin and hydrochloric acid. libretexts.org

Impact of Molecular Conformation and Intermolecular Interactions on Solid-State Properties

The solid-state structure of sulfonamides is heavily dependent on the molecular conformation and the network of intermolecular interactions. X-ray crystallography studies of analogous compounds, such as 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, provide critical insights into the likely solid-state properties of this compound.

In the crystal structure of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene (B151609) rings are oriented nearly perpendicular to each other, with a dihedral angle of 86.1°. researchgate.net The C-N-S-C torsion angle is reported as 65.85°, indicating a twisted conformation in the molecule's core. researchgate.net This non-planar conformation is a common feature in diaryl sulfonamides and is influenced by the steric demands of the substituents.

The position of the nitro group has a profound impact on the crystal packing. In a comparative study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the ortho-nitro derivative was found to form an intramolecular N-H···O hydrogen bond. mdpi.com This is a significant finding, as it contrasts with the meta and para isomers, where the sulfonamide N-H proton typically engages in intermolecular hydrogen bonds with oxygen atoms from adjacent sulfonyl or nitro groups. mdpi.com These intermolecular N-H···O interactions are a defining feature in the crystal packing of many sulfonamides, often leading to the formation of chains or dimeric structures that stabilize the crystal lattice. mdpi.comresearchgate.net

The table below summarizes crystallographic data for a closely related compound, 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, illustrating typical parameters for this class of molecules.

ParameterValue
Molecular FormulaC₁₃H₁₂N₂O₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.800
b (Å)8.2320
c (Å)11.959
β (°)103.36
Dihedral Angle (Benzene Rings)86.1°
Data for 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide. researchgate.net

These structural features—the twisted conformation and the specific hydrogen bonding patterns—are crucial in determining the solid-state properties of the compound, such as its melting point, solubility, and crystal morphology.

Theoretical Mechanisms of Molecular Recognition and Interaction

The molecular recognition capabilities of this compound are rooted in the chemical and physical basis of non-covalent interactions. The molecule possesses several features that can engage in specific binding events.

Hydrogen Bonding: The primary interaction is hydrogen bonding. The sulfonamide N-H group serves as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO₂) and the nitro group (-NO₂) are potent hydrogen bond acceptors. nih.gov As noted, the ortho-nitro group's proximity to the N-H group can favor the formation of an intramolecular hydrogen bond, which would influence the molecule's conformational preference and its ability to interact with other molecules. mdpi.com In the absence of this intramolecular bond, the N-H group would be free to form strong intermolecular hydrogen bonds, typically N-H···O=S, which are known to direct the self-assembly of sulfonamides in the solid state. mdpi.comresearchgate.net

π-Interactions: The molecule contains two aromatic rings capable of participating in π-stacking interactions.

The 4-methylphenyl ring is relatively electron-rich due to the methyl group.

The 2-nitrophenyl ring is highly electron-deficient due to the strong withdrawing effect of the nitro group.

This electronic disparity makes the molecule a candidate for strong, offset π-stacking or donor-acceptor type π-π interactions with other aromatic systems. The electron-deficient ring can favorably interact with electron-rich aromatic moieties of other molecules.

Emerging Research Avenues and Future Outlook

Development of Green Chemistry Approaches for the Synthesis of N-(4-Methyl-2-nitrophenyl)benzenesulfonamide and Its Analogues

The synthesis of this compound and its analogues has traditionally relied on methods that may involve hazardous solvents and reagents. The principles of green chemistry are increasingly being applied to mitigate the environmental impact of these synthetic processes. Key areas of development include the use of eco-friendly solvents, solvent-free reaction conditions, and energy-efficient synthetic techniques.

Recent research has demonstrated the feasibility of synthesizing sulfonamides in greener media such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents. rsc.orgsci-hub.se For instance, the use of water as a solvent in the presence of a base like sodium carbonate has been shown to be an effective and environmentally benign method for the synthesis of sulfonamide derivatives. mdpi.com This approach eliminates the need for volatile organic solvents, simplifying product isolation and reducing waste. mdpi.com

Solvent-free, or neat, reaction conditions represent another significant advancement. sci-hub.se These reactions, often facilitated by microwave irradiation or ultrasound, can lead to shorter reaction times, higher yields, and cleaner reaction profiles. sci-hub.senih.gov Flow chemistry is also emerging as a powerful tool for the green synthesis of sulfonamides, offering advantages such as improved safety, scalability, and waste minimization. acs.org

Table 1: Comparison of Green Synthesis Methodologies for Sulfonamides

MethodologyKey AdvantagesPotential Challenges
Aqueous Synthesis Environmentally benign, low cost, simplified workupLimited solubility of some reactants
Solvent-Free Reactions Reduced waste, high atom economy, often fasterPotential for localized overheating, may require specialized equipment
Flow Chemistry Enhanced safety and control, easy scalability, waste minimizationHigher initial equipment cost
Microwave-Assisted Synthesis Rapid reaction times, increased yieldsPotential for non-uniform heating, scalability can be an issue
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditionsSpecialized equipment required

The application of these green methodologies to the synthesis of this compound would involve adapting existing protocols to utilize these sustainable techniques. For example, the classical reaction of 4-methyl-2-nitroaniline (B134579) with benzenesulfonyl chloride could be explored in an aqueous medium or under solvent-free conditions with microwave assistance.

Integration of Machine Learning and Artificial Intelligence in Rational Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the rational design and synthesis planning of novel sulfonamides, including derivatives of this compound. youtube.com These computational tools can analyze vast datasets of chemical information to predict molecular properties, identify promising drug candidates, and propose efficient synthetic routes. nih.govresearchgate.net

Advanced Characterization of Polymorphic Forms and Co-Crystals for Tunable Material Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of solid-state materials, including pharmaceuticals. researchgate.netnih.gov Different polymorphs of the same compound can exhibit distinct physical properties such as solubility, melting point, and stability. researchgate.net While specific studies on the polymorphism of this compound are not extensively documented, related structures like N-(4-methyl-2-nitrophenyl)acetamide are known to exist in multiple polymorphic forms. acs.org

The exploration of polymorphism in this compound and its analogues is a promising avenue for tuning its material properties. Advanced characterization techniques are crucial for identifying and characterizing these different solid forms.

Table 2: Techniques for Polymorph and Co-crystal Characterization

TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SC-XRD) Unambiguous determination of the crystal structure
Powder X-ray Diffraction (PXRD) Fingerprint identification of crystalline phases
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization)
Thermogravimetric Analysis (TGA) Thermal stability and decomposition
Infrared (IR) and Raman Spectroscopy Vibrational modes sensitive to crystal packing
Solid-State Nuclear Magnetic Resonance (ssNMR) Local environment of atomic nuclei

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, offers another strategy for modifying the physicochemical properties of this compound. By selecting appropriate co-formers, it may be possible to enhance properties such as solubility and bioavailability.

Exploration of Novel Reaction Pathways and Catalytic Systems for Efficient Functionalization

The development of novel reaction pathways and catalytic systems is essential for the efficient and selective functionalization of this compound and its analogues. Modern synthetic organic chemistry offers a plethora of tools to achieve this, moving beyond traditional methods.

Recent advancements in catalysis provide opportunities for more efficient S-N bond formation and derivatization of the aromatic rings. For example, the use of photoredox and copper catalysis has enabled the direct synthesis of sulfonamides from aryl radical precursors and amines. acs.org Metal-free catalytic systems, such as those employing iodine and a peroxide, are also gaining traction for their environmental and economic benefits. rsc.org

Furthermore, direct C-H functionalization represents a powerful strategy for modifying the core structure of this compound without the need for pre-functionalized starting materials. Transition metal-catalyzed C-H amination, for instance, could allow for the direct introduction of the sulfonamide group onto an aromatic ring. thieme-connect.com These innovative approaches can lead to more atom-economical and step-efficient syntheses of novel derivatives.

Interdisciplinary Approaches in Sulfonamide Chemistry to Uncover Fundamental Chemical Principles

Uncovering the fundamental chemical principles governing the behavior of sulfonamides like this compound requires an interdisciplinary approach that integrates synthetic chemistry, physical chemistry, computational modeling, and materials science.

The study of sulfonamides is no longer confined to traditional organic synthesis. For example, the encapsulation of sulfonamides within nanoparticles is being explored to enhance their properties, a venture that combines chemistry, biology, and nanoscience. scholarsjournal.net Computational studies, such as those employing density functional theory (DFT), can provide deep insights into the conformational preferences and electronic structures of sulfonamides, which are crucial for understanding their reactivity and interactions. mdpi.com

By combining experimental and theoretical approaches, researchers can gain a more comprehensive understanding of structure-property relationships in sulfonamides. This knowledge is vital for the rational design of new molecules with tailored functions, whether for applications in medicine, materials science, or catalysis. ajchem-b.com The continued collaboration between different scientific disciplines will be key to unlocking the full potential of sulfonamide chemistry.

Q & A

Q. Advanced

  • Perfusion Pressure Assays : Isolated rat heart models (Langendorff) measure pressure changes under controlled flow (e.g., 10 mL/min):

    CompoundDose (nM)Δ Pressure (mmHg)
    Control-0 ± 2
    Parent Sulfonamide0.001-15 ± 3
    Analog A0.001+8 ± 2
    Nitro groups correlate with vasodilation via NO release .
  • Confounders : Normalize for heart rate, temperature, and electrolyte balance. Use ANOVA with post-hoc Tukey tests (p < 0.05) .

How do steric and electronic effects of substituents influence the crystallographic packing of this compound?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., methyl) reduce packing density, increasing unit cell volume (e.g., from 1200 ų to 1350 ų in methyl vs. chloro analogs) .
  • Electronic Effects : Nitro groups enhance dipole interactions, shortening O⋯H distances (2.65 Å vs. 2.85 Å in non-nitro analogs) .
  • Software Tools : Mercury calculates packing coefficients; Gaussian models electrostatic potentials .

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Reactant of Route 1
Reactant of Route 1
n-(4-Methyl-2-nitrophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
n-(4-Methyl-2-nitrophenyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.